molecular formula C42H51NO15 B15582392 Cinerubin R

Cinerubin R

Cat. No.: B15582392
M. Wt: 809.8 g/mol
InChI Key: HIMMZWQWBNOPJH-PUVRDKBCSA-N
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Description

Cinerubin R is an anthracycline.
structure given in first source;  isolated from Streptomyces eurythermus

Properties

Molecular Formula

C42H51NO15

Molecular Weight

809.8 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO15/c1-8-42(51)17-28(32-21(36(42)41(50)52-7)15-22-33(38(32)48)39(49)35-26(46)10-9-25(45)34(35)37(22)47)57-31-16-23(43(5)6)40(20(4)55-31)58-30-14-12-27(19(3)54-30)56-29-13-11-24(44)18(2)53-29/h9-11,13,15,18-20,23,27-31,36,40,45-46,48,51H,8,12,14,16-17H2,1-7H3/t18?,19?,20?,23?,27?,28-,29?,30?,31?,36-,40?,42+/m0/s1

InChI Key

HIMMZWQWBNOPJH-PUVRDKBCSA-N

Origin of Product

United States

Foundational & Exploratory

Cinerubin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Cinerubin B, an anthracycline antibiotic with notable antitumor properties. This guide details its chemical structure, physicochemical characteristics, biological activity, and mechanism of action, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Chemical Structure and Physicochemical Properties

Cinerubin B is a member of the anthracycline class of aromatic polyketides, a group of secondary metabolites known for their therapeutic potential, particularly as anticancer agents.[1] It is a complex glycosylated molecule featuring a characteristic tetracyclic aglycone core.[1] The chemical structure of Cinerubin B consists of a tetracene quinone fused to a six-membered ring, which is in turn glycosidically linked to a chain of three deoxy sugars.

The IUPAC name for Cinerubin B is methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate.[2][]

A closely related compound, Cinerubin A, shares the same anthracycline core but differs in its glycosidic side chain.[4][5]

Physicochemical Properties of Cinerubin B

The following table summarizes the key physicochemical properties of Cinerubin B.

PropertyValueSource(s)
Molecular Formula C42H51NO16[2][6]
Molecular Weight 825.85 g/mol []
Appearance Orange Red Crystalline Solid[]
Melting Point 180-181 °C[]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1][6][1][6]
CAS Number 35906-51-5[][6]

Biological Activity and Mechanism of Action

Cinerubin B exhibits a range of biological activities, most notably its potent antitumor and antibiotic effects. It has demonstrated strong activity against various cancer cell lines and Gram-positive bacteria.

Antitumor Activity

Cinerubin B has been shown to inhibit the growth of L1210 murine leukemia cells with an IC50 of 15 nM.[6] Its antiproliferative activity extends to several human cancer cell lines, including breast (MCF-7), glioblastoma (U251), lung (NCI-H460), and kidney (786-0) cancer cells.[7]

Antibiotic Activity

This compound is active against Gram-positive bacteria, mycobacteria, fungi, and parasites.[]

Mechanism of Action

The primary mechanism of action for Cinerubin B, consistent with other anthracyclines, involves the disruption of nucleic acid synthesis.[1] This is achieved through a dual-action process:

  • DNA Intercalation: The planar aromatic chromophore of the Cinerubin B molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of replication and transcription.[1]

  • Topoisomerase II Inhibition: Cinerubin B also inhibits the enzyme topoisomerase II.[1] This enzyme is crucial for relieving topological stress in DNA during replication and transcription. By inhibiting topoisomerase II, Cinerubin B leads to the accumulation of DNA strand breaks, ultimately triggering cell death.

The diagram below illustrates the proposed mechanism of action of Cinerubin B.

Mechanism_of_Action cluster_cell Cancer Cell Cinerubin_B Cinerubin B DNA DNA Cinerubin_B->DNA Intercalation Topoisomerase_II Topoisomerase II Cinerubin_B->Topoisomerase_II Inhibition Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Topoisomerase_II->Replication_Transcription Facilitates Cell_Death Cell Death (Apoptosis) Replication_Transcription->Cell_Death Inhibition leads to

Caption: Mechanism of action of Cinerubin B in cancer cells.

Experimental Protocols

Detailed experimental protocols for the characterization and evaluation of Cinerubin B are crucial for reproducible research. Below are generalized methodologies for key experiments.

Cell Proliferation Assay (IC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Cinerubin B against a cancer cell line (e.g., L1210).

Cell_Proliferation_Assay cluster_workflow IC50 Determination Workflow Cell_Culture 1. Culture L1210 cells Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with serial dilutions of Cinerubin B Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation Viability_Assay 5. Add viability reagent (e.g., MTT, PrestoBlue) Incubation->Viability_Assay Measurement 6. Measure absorbance or fluorescence Viability_Assay->Measurement Analysis 7. Calculate IC50 value Measurement->Analysis

Caption: Workflow for determining the IC50 of Cinerubin B.

  • Cell Culture: Maintain L1210 murine leukemia cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cinerubin B in the culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the treated plates for a period of 48 to 72 hours.

  • Viability Assessment: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay (e.g., PrestoBlue).

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the Cinerubin B concentration and determine the IC50 value using non-linear regression analysis.

RNA Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Cinerubin B on RNA synthesis in L1210 cells.

  • Cell Preparation: Culture and seed L1210 cells in a similar manner to the cell proliferation assay.

  • Pre-treatment: Treat the cells with varying concentrations of Cinerubin B for a short period (e.g., 1-2 hours).

  • Radiolabeling: Add a radiolabeled RNA precursor, such as [3H]-uridine, to the culture medium and incubate for a defined period (e.g., 1 hour).

  • Harvesting and Lysis: Wash the cells to remove unincorporated radiolabel. Lyse the cells to release the cellular contents.

  • Precipitation and Scintillation Counting: Precipitate the macromolecules, including RNA, using an acid solution (e.g., trichloroacetic acid). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [3H]-uridine incorporated into RNA for each Cinerubin B concentration. Calculate the percentage of inhibition relative to the untreated control and determine the IC50 for RNA synthesis inhibition.

Production and Isolation

Cinerubin B is a natural product produced by certain strains of actinomycetes, which are a group of Gram-positive bacteria.[8] It has been isolated from various Streptomyces species, including Streptomyces aurantiacus[6], Streptomyces cinereoruber, and Streptomyces griseorubiginosus.[5] The production of Cinerubin B can be achieved through fermentation of these producing strains in a suitable culture medium, followed by extraction and purification of the compound from the fermentation broth.

This technical guide provides a foundational understanding of Cinerubin B for research and development purposes. Further investigation into its pharmacological properties and potential therapeutic applications is warranted.

References

Unraveling the Nuances: A Technical Guide to the Structural Differences Between Cinerubin R and Cinerubin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural distinctions between two closely related anthracycline antibiotics, Cinerubin R and Cinerubin A. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive comparison of their chemical properties, alongside an overview of relevant experimental methodologies.

Core Structural Dissimilarities

This compound and Cinerubin A, both potent antineoplastic agents, share the characteristic tetracyclic aglycone core of the anthracycline family. However, their biological activities and physicochemical properties are nuanced by subtle yet significant differences in their glycosidic side chains. The primary distinctions lie in their molecular composition and the specific sugar moieties attached to the aglycone.

A fundamental point of divergence is their molecular formula. This compound has a molecular formula of C42H51NO15, while Cinerubin A is characterized by the formula C42H53NO16.[][2] This seemingly minor difference in atomic composition, specifically a variance of two hydrogen atoms and one oxygen atom, translates to a critical structural alteration in one of the sugar residues.

The elucidated structure of this compound is 4"-aculosyl-4'-rhodinosyl-7-rhodosaminyl-ε-pyrromycinone.[3][4] In contrast, the glycosidic chain of Cinerubin A is composed of rhodosamine, 2-deoxy-L-fucose, and a terminal L-cinerulose moiety. The key difference resides in the terminal sugar. This compound possesses an aculosyl moiety, whereas Cinerubin A incorporates a cinerulosyl group. This seemingly small change in the terminal sugar unit is responsible for the observed differences in their molecular formulas and likely contributes to variations in their biological efficacy and toxicity profiles.

PropertyThis compoundCinerubin A
Molecular Formula C42H51NO15C42H53NO16
Aglycone Core ε-Pyrromycinoneε-Pyrromycinone
Glycosidic Chain 4"-aculosyl-4'-rhodinosyl-7-rhodosaminylL-cinerulosyl-2-deoxy-L-fucosyl-L-rhodosaminyl
Terminal Sugar AculoseCinerulose

Experimental Protocols for Structural Elucidation and Differentiation

The characterization and differentiation of this compound and Cinerubin A rely on a suite of standard analytical techniques employed in natural product chemistry.

Isolation and Purification

The initial step involves the isolation of the cinerubin congeners from fermentation broths of producing microorganisms, typically Streptomyces species. A general workflow for this process is outlined below:

Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., ethyl acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Cinerubins Pure Cinerubin A & R Chromatography->Pure_Cinerubins

Caption: General workflow for the isolation and purification of Cinerubins.

Structural Analysis

Once purified, the precise structures of this compound and Cinerubin A are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition, confirming their distinct molecular formulas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the stereochemistry of the sugar moieties, definitively identifying the aculosyl and cinerulosyl residues.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric anthracycline core, respectively.

Biological Implications and Signaling Pathways

While both this compound and Cinerubin A exhibit potent anticancer activity, the structural variations in their sugar chains can influence their interaction with biological targets and subsequent cellular responses. The primary mechanism of action for anthracyclines involves:

  • DNA Intercalation: The planar aromatic core of the molecule inserts between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: They form a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.

The specific nature of the sugar residues can affect the molecule's DNA binding affinity, cellular uptake, and interaction with topoisomerase II. Further research is required to delineate the precise signaling pathways differentially affected by this compound and Cinerubin A. A generalized logical flow of their mechanism of action is depicted below.

Anthracycline_MoA cluster_cell Cancer Cell Cinerubin This compound / Cinerubin A Cellular_Uptake Cellular Uptake Cinerubin->Cellular_Uptake DNA_Intercalation DNA Intercalation Cellular_Uptake->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Cellular_Uptake->TopoII_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Generalized mechanism of action for Cinerubin antibiotics.

References

The Biological Activity of Cinerubin R Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the specific metabolites of Cinerubin R and their biological activities is limited. This guide synthesizes information on the closely related compound Cinerubin B and the general metabolic pathways and biological effects of anthracycline antibiotics to provide a comprehensive framework for future research.

Introduction

This compound, a member of the anthracycline family of antibiotics, is a secondary metabolite produced by various species of Streptomyces. Like other anthracyclines, it is of significant interest for its potential as an antineoplastic agent. The biological activity of the parent compound is attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to the disruption of DNA replication and repair in rapidly proliferating cancer cells. However, the metabolism of this compound in vivo can significantly influence its efficacy, toxicity, and overall therapeutic index. Understanding the biological activity of its metabolites is therefore crucial for the rational design of new therapeutic strategies and for optimizing its clinical application.

This technical guide provides an in-depth overview of the known biological activities of cinerubins, the predicted metabolic pathways for this compound, and detailed experimental protocols to guide further research in identifying and characterizing its metabolites and their biological functions.

Quantitative Data on the Biological Activity of Cinerubins

Table 1: Cytotoxic Activity of Cinerubin B Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Murine Leukemia (L1210)Leukemia~ 0.01[1]
Human Breast (MCF-7)Breast CancerData not available
Human Colon (HT-29)Colon CancerData not available
Human Prostate (PC-3)Prostate CancerData not available

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

Predicted Metabolic Pathways of this compound

The metabolism of anthracyclines is complex and can proceed through several enzymatic pathways, primarily in the liver. These transformations can lead to metabolites with altered biological activity and toxicity profiles. Based on the known metabolism of other anthracyclines like doxorubicin (B1662922) and daunorubicin, the following metabolic pathways are predicted for this compound.

One-Electron Reduction

The quinone moiety of the anthracycline structure can undergo a one-electron reduction, catalyzed by various NADPH-dependent reductases, to form a semiquinone radical. This highly reactive intermediate can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This ROS production is believed to contribute significantly to the cardiotoxicity associated with anthracycline therapy.

Two-Electron Reduction (Carbonyl Reduction)

The C-13 keto group in the aglycone moiety can be reduced by aldo-keto reductases to a secondary alcohol, forming a hydroquinone (B1673460) metabolite. These alcohol metabolites are generally less active than the parent compound in terms of topoisomerase II inhibition and DNA intercalation.

Reductive Deglycosylation

Under anaerobic conditions, the glycosidic bond can be cleaved, leading to the formation of the aglycone and the free sugar moiety. This process, often mediated by gut microbiota, typically results in inactive metabolites.

Hydrolytic Cleavage

Enzymatic or chemical hydrolysis of the glycosidic bond can also lead to the formation of the aglycone.

G Predicted Metabolic Pathways of this compound Cinerubin_R This compound Semiquinone Semiquinone Radical Cinerubin_R->Semiquinone One-Electron Reduction (NADPH-dependent reductases) Alcohol_Metabolite C-13 Alcohol Metabolite Cinerubin_R->Alcohol_Metabolite Two-Electron Reduction (Aldo-keto reductases) Aglycone Aglycone Cinerubin_R->Aglycone Reductive/Hydrolytic Deglycosylation Semiquinone->Cinerubin_R Redox Cycling ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Oxygen

A diagram illustrating the predicted metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of this compound using liver microsomes, which are a rich source of drug-metabolizing enzymes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution to the mixture.

  • Incubate the reaction at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify this compound and its metabolites.

G Workflow for In Vitro Metabolism Study cluster_prep Reaction Preparation Buffer Phosphate Buffer Incubation Incubation at 37°C Buffer->Incubation NADPH NADPH System NADPH->Incubation Microsomes Liver Microsomes Microsomes->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis Cinerubin_R Add this compound Cinerubin_R->Incubation

A general workflow for studying the in vitro metabolism of this compound.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • This compound and its potential metabolites

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or its metabolites for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways Affected by Anthracyclines

The primary mechanism of action of anthracyclines involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways. Additionally, the generation of ROS can induce oxidative stress, leading to cellular damage and apoptosis through various signaling cascades.

G Signaling Pathways of Anthracycline-Induced Cytotoxicity Anthracycline Anthracycline (e.g., this compound) Topoisomerase_II Topoisomerase II Inhibition Anthracycline->Topoisomerase_II ROS_Generation ROS Generation Anthracycline->ROS_Generation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Key signaling pathways involved in the cytotoxic effects of anthracyclines.

Conclusion and Future Directions

While direct evidence for the metabolic fate of this compound is currently lacking, the established knowledge of anthracycline metabolism provides a solid foundation for targeted research. The identification and characterization of this compound metabolites are essential next steps. Future studies should focus on:

  • Metabolite Identification: Utilizing in vitro systems with liver microsomes and hepatocytes, followed by in vivo studies in animal models to identify the major metabolites of this compound.

  • Biological Activity Assessment: Evaluating the cytotoxic, anti-proliferative, and topoisomerase II inhibitory activities of the identified metabolites.

  • Toxicity Profiling: Assessing the cardiotoxicity and other potential toxicities of the metabolites to understand their contribution to the overall safety profile of this compound.

A thorough understanding of the biological activities of this compound metabolites will be instrumental in the development of safer and more effective anthracycline-based cancer therapies.

References

Methodological & Application

Cinerubin R: Experimental Protocols for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin R, more commonly referred to in scientific literature as Cinerubin B, is a glycosylated anthracycline antibiotic isolated from Streptomyces species. As a member of the anthracycline class of compounds, which includes clinically important chemotherapy agents like Doxorubicin and Daunorubicin, Cinerubin B exhibits potent antineoplastic and cytotoxic properties. Its primary mechanism of action involves the disruption of DNA replication and repair in rapidly proliferating cancer cells. This is achieved through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), ultimately leading to the induction of apoptosis[1].

These application notes provide a comprehensive guide for researchers utilizing Cinerubin B in a cell culture setting. The following sections detail experimental protocols for assessing cell viability, quantifying apoptosis, and investigating the underlying signaling pathways.

Data Presentation: In Vitro Anticancer Activity of Cinerubin B

The following table summarizes the quantitative data on the in vitro activity of Cinerubin B against various human cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges.

Cell LineCancer TypeTGI (µM)LC50 (µM)
MCF-7Breast Adenocarcinoma0.03>50
U251Glioblastoma0.020.47
NCI-H460Non-small Cell Lung Carcinoma0.03>50
786-0Kidney Carcinoma0.04>50

TGI (Total Growth Inhibition): The concentration of the drug that completely inhibits cell growth. LC50 (Lethal Concentration 50): The concentration of the drug that kills 50% of the cells. Data sourced from BenchChem, 2025.[2]

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic techniques should be followed for all cell culture procedures.

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), U251 (glioblastoma), NCI-H460 (non-small cell lung carcinoma), and 786-0 (kidney carcinoma) can be used.

  • Culture Media: The appropriate culture medium (e.g., DMEM or RPMI-1640) should be supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be passaged upon reaching 70-80% confluency to maintain logarithmic growth.

Preparation of Cinerubin B Stock Solution
  • Solvent: Cinerubin B should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT or SRB Assay)

This protocol determines the concentration of Cinerubin B that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight[1].

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Cinerubin B. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B, and solubilize the protein-bound dye. Measure the absorbance at 510 nm[1].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cinerubin B at concentrations around the predetermined IC50 value for 24-48 hours[1].

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Cell Lysis: After treatment with Cinerubin B, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation A Cell Culture (e.g., MCF-7, U251) C Cell Viability Assay (MTT/SRB) A->C B Prepare Cinerubin B Stock Solution (in DMSO) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Western Blot Analysis (Apoptotic Proteins) D->F G Quantify Apoptosis E->G H Analyze Protein Expression F->H I Elucidate Mechanism of Action G->I H->I

Caption: A flowchart illustrating the key steps in evaluating the effects of Cinerubin B on cancer cells.

Cinerubin B-Induced Apoptosis Signaling Pathway

G CinerubinB Cinerubin B TopoisomeraseII Topoisomerase II CinerubinB->TopoisomeraseII inhibition ROS Reactive Oxygen Species (ROS) CinerubinB->ROS generation DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Bax Bax Mitochondria->Bax activation CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2 Bcl-2 Bcl2->Bax inhibition Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by Cinerubin B in cancer cells.

References

Application Notes and Protocols for Cinerubin R in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed guide for utilizing Cinerubin R, an anthracycline antibiotic, in cytotoxicity assays. It is important to note that "this compound" is not a commonly referenced compound in scientific literature. It is highly probable that this is a variant name or a misspelling of Cinerubin B , a known anthracycline with demonstrated cytotoxic and antineoplastic properties. This document will proceed under the assumption that the compound of interest is Cinerubin B and will refer to it as such.

Cinerubin B, like other members of the anthracycline family such as Doxorubicin, exerts its cytotoxic effects through a multi-faceted mechanism of action. This includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt cellular processes and induce apoptosis (programmed cell death).[1][2] These notes offer protocols for assessing the cytotoxic effects of Cinerubin B and provide insights into the underlying cellular signaling pathways.

Data Presentation: Quantitative Cytotoxicity Data

The direct cytotoxic effect of purified Cinerubin B has been quantified in murine leukemia cells.[1] However, data on its activity in human cancer cell lines is limited, with available information often stemming from studies on crude extracts containing Cinerubin B.[1] To provide a quantitative framework, the following table includes the known IC50 value for Cinerubin B and reference IC50 values for the well-characterized anthracycline, Doxorubicin, in several human cancer cell lines.

Table 1: Comparative IC50 Values of Cinerubin B and Doxorubicin

CompoundCell LineCancer TypeIC50 ValueReference
Cinerubin B L1210Murine Leukemia15 nM[1]
DoxorubicinNCI-H460Human Lung Carcinoma~13 nM[1]
DoxorubicinMCF-7Human Breast Adenocarcinoma~1.2 µM[1]
DoxorubicinU251Human Glioblastoma~0.2 µM[1]
Doxorubicin786-0Human Kidney AdenocarcinomaData Not Available

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Reference values for Doxorubicin are approximate and can vary between studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Cinerubin B on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U251, NCI-H460)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cinerubin B

  • DMSO (for dissolving Cinerubin B)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of Cinerubin B in DMSO. Perform serial dilutions of Cinerubin B in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of Cinerubin B. Include a vehicle control (medium with the same concentration of DMSO as the highest Cinerubin B concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the Cinerubin B concentration to determine the IC50 value using a suitable software.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by Cinerubin B.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • Cinerubin B

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Cinerubin B (e.g., concentrations around the predetermined IC50 value) for 24-48 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C Cinerubin B Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D E MTT Assay D->E F Flow Cytometry (Annexin V/PI) D->F G Data Analysis (IC50 Determination) E->G H Data Analysis (Apoptosis Quantification) F->H

Caption: Workflow for assessing Cinerubin B cytotoxicity.

G cluster_1 cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway CinerubinB Cinerubin B DeathReceptor Death Receptor (e.g., Fas) CinerubinB->DeathReceptor activates DNA_Damage DNA Intercalation & Topoisomerase II Inhibition CinerubinB->DNA_Damage ROS ROS Generation CinerubinB->ROS DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cinerubin B induced apoptosis pathways.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Cinerubin R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin R is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. These compounds primarily exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to the formation of DNA double-strand breaks, triggering a cascade of cellular responses that culminate in cell cycle arrest and programmed cell death (apoptosis).

Flow cytometry is a powerful and versatile technique for the single-cell analysis of heterogeneous cell populations. It enables the rapid and quantitative measurement of various cellular parameters, making it an indispensable tool for elucidating the mechanism of action of anticancer drugs like this compound. These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of this compound on cancer cells, specifically focusing on the analysis of apoptosis and cell cycle distribution.

Core Concepts: Mechanism of Action of this compound

This compound, as an anthracycline, shares a common mechanism of action with well-studied compounds like doxorubicin. The primary molecular target is topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. This DNA damage activates a complex network of signaling pathways, most notably the p53 tumor suppressor pathway. Activated p53 can transcriptionally upregulate pro-apoptotic proteins and cell cycle inhibitors, ultimately leading to G2/M cell cycle arrest and induction of the intrinsic apoptotic pathway.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cells treated with an anthracycline antibiotic. As specific quantitative data for this compound is limited in publicly available literature, data from studies using doxorubicin, a structurally and functionally similar anthracycline, is presented to illustrate the expected outcomes.

Table 1: Induction of Apoptosis in Cancer Cells Treated with Doxorubicin for 48 hours

Treatment Concentration (µM)Percentage of Early Apoptotic Cells (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Percentage of Apoptotic Cells
0 (Control)2.5%1.8%4.3%
0.18.7%3.2%11.9%
0.525.4%10.1%35.5%
1.042.1%21.5%63.6%

Note: This data is representative and compiled from typical outcomes in preclinical studies with doxorubicin. Specific results can vary based on the cell line, drug concentration, and incubation time.

Table 2: Cell Cycle Distribution of Cancer Cells Treated with Doxorubicin for 24 hours

Treatment Concentration (µM)Percentage of Cells in G0/G1 PhasePercentage of Cells in S PhasePercentage of Cells in G2/M Phase
0 (Control)65.2%20.5%14.3%
0.158.9%18.2%22.9%
0.545.7%15.1%39.2%
1.030.1%12.8%57.1%

Note: This data is representative and compiled from typical outcomes in preclinical studies with doxorubicin, which is known to induce G2/M phase arrest[1][2][3]. Specific percentages can vary between different cell lines and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are comprehensive protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.

    • Allow cells to adhere and grow overnight.

    • Treat the cells with various concentrations of this compound (e.g., based on predetermined IC50 values) for the desired time period (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate compensation controls for fluorochromes.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content, as PI stoichiometrically binds to DNA.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% Ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described in the apoptosis protocol (Protocol 1, step 1). A typical treatment duration for cell cycle analysis is 24 hours.

  • Cell Harvesting:

    • Harvest both adherent and suspension cells as described in the apoptosis protocol (Protocol 1, step 2).

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.

  • Washing:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation:

    • Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample using a linear scale for the PI channel.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

G This compound Mechanism of Action Cinerubin_R This compound Topoisomerase_II Topoisomerase II Cinerubin_R->Topoisomerase_II Inhibition DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Induction p53 p53 Activation DNA_DSB->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound signaling pathway.

G Flow Cytometry Workflow for Apoptosis Analysis Cell_Culture 1. Cell Seeding & Treatment with this compound Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Washing 3. Washing with PBS Harvesting->Washing Staining 4. Staining with Annexin V & PI Washing->Staining Incubation 5. Incubation Staining->Incubation Analysis 6. Flow Cytometry Analysis Incubation->Analysis

Caption: Apoptosis analysis workflow.

G Flow Cytometry Workflow for Cell Cycle Analysis Cell_Culture 1. Cell Seeding & Treatment with this compound Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Fixation 3. Fixation in 70% Ethanol Harvesting->Fixation Washing 4. Washing with PBS Fixation->Washing Staining 5. Staining with PI/RNase A Washing->Staining Incubation 6. Incubation Staining->Incubation Analysis 7. Flow Cytometry Analysis Incubation->Analysis

Caption: Cell cycle analysis workflow.

References

Cinerubin R: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinerubin R is an anthracycline antibiotic with potential as an anticancer agent. This document provides detailed application notes and protocols for the experimental use of this compound, covering its solubility, preparation for in vitro and in vivo studies, and proposed mechanisms of action. The protocols provided herein are based on established methodologies for similar compounds and serve as a guide for initiating preclinical research with this compound.

Solubility and Stability

The solubility of this compound is crucial for the design and reproducibility of experiments. While specific solubility data for this compound is not extensively published, the following guidelines are based on the known properties of the closely related compound, Cinerubin B, and general characteristics of anthracyclines.

Table 1: Solubility of this compound (Predicted)

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions for in vitro assays.
EthanolModerateCan be used as a co-solvent with aqueous solutions.
WaterLowSolubility in aqueous solutions is expected to be limited.
Saline (0.9% NaCl)Low to ModerateSuitable for preparing formulations for in vivo administration, potentially as a hydrochloride salt.
5% Dextrose SolutionLow to ModerateAn alternative vehicle for in vivo administration.

Stability Considerations:

The stability of this compound in solution is influenced by pH and temperature. It is recommended to conduct stability studies under specific experimental conditions. As a general guideline for anthracyclines:

  • pH: Solutions are typically more stable at slightly acidic to neutral pH (pH 5-7). Alkaline conditions can lead to degradation.

  • Temperature: Stock solutions should be stored at -20°C or -80°C to minimize degradation. For working solutions, it is advisable to prepare them fresh for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.

  • Light: Anthracyclines can be light-sensitive. It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

G weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a colorimetric assay such as MTT or SRB.[1]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, U251, NCI-H460)[2]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) across all wells, including the vehicle control.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the protein-bound dye.[1]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 2: Reported IC50 Values for Cinerubin B (as a reference) [1][2]

Cell LineCancer TypeIC50 Value
L1210Murine Leukemia15 nM[1]
MCF-7Human Breast AdenocarcinomaData Not Available
U251Human GlioblastomaData Not Available
NCI-H460Human Lung CarcinomaData Not Available

Note: IC50 values for this compound need to be experimentally determined.

Preparation of this compound for In Vivo Administration

This protocol provides a general method for preparing this compound for intravenous administration in animal models, based on protocols for Cinerubin B HCl.[3]

Materials:

  • This compound powder (preferably as a hydrochloride salt for better aqueous solubility)

  • Sterile, pyrogen-free saline (0.9% NaCl) or 5% dextrose solution

  • Sterile vials

  • 0.22 µm sterile filter

Protocol:

  • Aseptically dissolve the this compound powder in sterile saline or 5% dextrose solution to the desired final concentration (e.g., 1-5 mg/mL).[3]

  • Ensure complete dissolution. Gentle agitation may be required.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility.[3]

  • Protect the solution from light.[3]

  • The prepared solution should be used immediately or stored under appropriate conditions as determined by stability studies.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.[2]

Materials:

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • Cancer cell line for xenograft implantation

  • Sterile PBS or Matrigel

  • This compound formulation for injection

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[3]

  • Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups.

  • Administration: Administer this compound via an appropriate route (e.g., intravenous injection). The dosage and treatment schedule should be determined in preliminary studies (a starting point could be in the range of 2-10 mg/kg).[3]

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.[2]

    • Monitor the body weight of the mice as an indicator of toxicity.[2]

  • Endpoint: At the end of the study (based on tumor size in the control group or signs of toxicity), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Workflow for In Vivo Efficacy Study

G implant Tumor Cell Implantation growth Tumor Growth Monitoring implant->growth randomize Randomization growth->randomize treat This compound Treatment randomize->treat measure Tumor Measurement & Body Weight treat->measure Repeated Cycles measure->treat endpoint Endpoint & Tumor Excision measure->endpoint G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CinerubinR This compound IKK IKK Complex CinerubinR->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Proteasome Proteasome IkB->Proteasome Degradation NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation DNA DNA NFkB_p65_p50_nuc->DNA TargetGenes Target Genes (Proliferation, Survival, Angiogenesis) DNA->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation Decreased Apoptosis Apoptosis TargetGenes->Apoptosis Increased

References

Application Notes: Cinerubin R as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinerubin R, a member of the anthracycline family of antibiotics, possesses intrinsic fluorescent properties that make it a valuable tool for cellular imaging.[1] Like other anthracyclines, its mechanism of action is believed to involve intercalation into cellular DNA, a process that can modulate its fluorescent characteristics and allow for visualization of its uptake and subcellular localization.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a fluorescent probe in various cell imaging applications. Due to the limited availability of specific data for this compound, information from the closely related and well-studied Cinerubin B is used as a proxy, with all estimations clearly noted.

Physicochemical and Spectroscopic Properties

This compound's utility as a fluorescent probe is defined by its chemical and photophysical characteristics. The following tables summarize the known and estimated properties of Cinerubin B, which are expected to be highly similar to those of this compound.

Table 1: Chemical and Physical Data of Cinerubin B

PropertyValueSource
Molecular FormulaC₄₂H₅₁NO₁₆[1][3]
Molecular Weight825.85 g/mol [1][3]
AppearanceOrange-Red Crystalline Solid[]
SolubilitySoluble in DMSO, Dichloromethane, Ethanol, Methanol[1]

Table 2: Hypothesized Photophysical Properties and Cytotoxicity of Cinerubin B

ParameterHypothesized ValueNotes
Excitation Maximum (λex)~490 nmBased on the reported UV absorption maximum for Cinerubin B.[1][2]
Emission Maximum (λem)~560 - 590 nmEstimation based on typical values for other anthracyclines like doxorubicin (B1662922).[5][6]
Quantum Yield (Φf)~0.09 - 0.12Estimation based on typical values for other anthracyclines like doxorubicin and ciprofloxacin.[5][7]
Cytotoxicity (IC50)1 - 10 µMGeneral range for anthracyclines against sensitive cancer cell lines.

Key Applications in Cell Imaging

The intrinsic fluorescence of this compound allows for its use in a variety of cell imaging applications:

  • Drug Uptake and Distribution Studies: Visualize the cellular uptake and subcellular distribution of the compound, providing insights into drug transport mechanisms.

  • Mechanism of Action Studies: Co-localization with organelle-specific markers can help identify the primary cellular targets of this compound.

  • Mitochondrial and Lysosomal Imaging: Based on the behavior of other anthracyclines, this compound is expected to accumulate in mitochondria and lysosomes, making it a potential probe for imaging these organelles.[8][9]

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in fluorescence microscopy. Optimization for specific cell lines and experimental conditions is recommended.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in high-quality, sterile DMSO.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging
  • Materials:

    • Cells of interest cultured on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS), sterile

    • This compound working solution (1-5 µM in pre-warmed complete cell culture medium)

  • Procedure:

    • Grow cells to the desired confluency on a suitable imaging vessel.

    • Prepare the this compound working solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium. A starting concentration of 1-5 µM is recommended.

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add the this compound working solution to the cells.

    • Incubate for 30 minutes to 2 hours at 37°C, protected from light. The optimal incubation time will depend on the cell type and probe concentration.

    • After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

    • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~560-590 nm).

Protocol 3: Fixed-Cell Staining and Imaging
  • Materials:

    • Cells cultured on coverslips

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS

    • This compound working solution (1-5 µM in PBS)

    • Mounting medium (with DAPI for nuclear counterstaining, optional)

  • Procedure:

    • Culture and treat cells as required for the experiment.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the this compound working solution to the cells and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizing Cellular Processes with this compound

The following diagrams illustrate the proposed mechanism of action and a general workflow for using this compound in cell imaging experiments.

G Proposed Mechanism of this compound Fluorescence cluster_cell Cell Cinerubin_R This compound Cell_Membrane Cell Membrane Cinerubin_R->Cell_Membrane Enters Cell Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA Nucleus->DNA Intercalates Fluorescence Enhanced Fluorescence DNA->Fluorescence G Experimental Workflow for this compound Cell Imaging Start Start Prepare_Stock Prepare 1 mM This compound Stock in DMSO Start->Prepare_Stock Culture_Cells Culture Cells on Imaging Dish Start->Culture_Cells Prepare_Working Prepare 1-5 µM Working Solution in Medium Prepare_Stock->Prepare_Working Culture_Cells->Prepare_Working Incubate Incubate Cells with This compound (30 min - 2 hr) Prepare_Working->Incubate Wash Wash Cells 3x with PBS Incubate->Wash Image Image with Fluorescence Microscope Wash->Image Analyze Analyze Images Image->Analyze End End Analyze->End G Co-localization Analysis Workflow cluster_workflow Workflow Cinerubin_Stain Stain Cells with This compound Organelle_Stain Co-stain with Organelle-Specific Probe (e.g., MitoTracker) Cinerubin_Stain->Organelle_Stain Acquire_Images Acquire Images in Separate Channels Organelle_Stain->Acquire_Images Merge_Images Merge Images Acquire_Images->Merge_Images Analyze_Colocalization Analyze Co-localization (e.g., Pearson's Coefficient) Merge_Images->Analyze_Colocalization

References

Application of Cinerubin R in Leukemia Cell Line Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and research databases did not yield specific information on the application of Cinerubin R in leukemia cell line studies.

While the anthracycline class of antibiotics, to which cinerubins belong, has been studied for its antineoplastic properties, specific research detailing the effects of this compound on leukemia cell lines, including quantitative data, experimental protocols, and signaling pathways, could not be located.

It is important to note that information is available for a related compound, Cinerubin B . Studies on Cinerubin B have demonstrated its cytotoxic effects on various cancer cell lines, including murine leukemia cells (L1210).[1] The primary mechanisms of action for anthracyclines like Cinerubin B are understood to involve the inhibition of Topoisomerase II and the generation of reactive oxygen species (ROS), leading to the induction of apoptosis.[1]

Generalized protocols for evaluating the anticancer effects of compounds like Cinerubin B in cell lines typically include:

  • Cell Viability Assays (e.g., MTT or SRB): To determine the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell growth.[1]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): To quantify the induction of programmed cell death.[1]

  • Cell Cycle Analysis: To assess the effect of the compound on cell cycle progression.

However, without specific studies on this compound, it is not possible to provide the detailed Application Notes and Protocols, including quantitative data tables and signaling pathway diagrams, as requested. Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct initial exploratory studies to determine its potential efficacy and mechanisms of action in leukemia cell lines.

References

Application Notes and Protocols for Assessing Cinerubin R's Effect on the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerubin R, also known as Cinerubin B, is an anthracycline antibiotic produced by species of Streptomyces bacteria.[1][][3] Anthracyclines are a well-established class of potent anti-cancer agents used in the treatment of a wide range of malignancies.[4][5] The primary mechanisms of action for anthracyclines include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[6][7][8][9] These actions disrupt DNA replication and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[4][10] this compound has been shown to inhibit RNA synthesis and the growth of murine leukemia cells, suggesting its potential as an anti-proliferative agent.[1]

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on the cell cycle of cultured cancer cells. The following methodologies will enable researchers to determine the concentration-dependent effects of this compound on cell proliferation, identify specific phases of cell cycle arrest, and elucidate the molecular mechanisms underlying its activity by examining the expression of key cell cycle regulatory proteins.

Experimental Workflow

The overall workflow for assessing the effects of this compound on the cell cycle is depicted below. The process begins with determining the cytotoxic concentration of the compound, followed by cell synchronization and treatment. The effects on cell cycle distribution are then analyzed using flow cytometry, and the underlying molecular changes are investigated via Western blotting.

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Studies a Cell Proliferation Assay (e.g., MTT) b Determine IC50 a->b d This compound Treatment b->d c Cell Synchronization (Optional) c->d e Flow Cytometry (PI Staining) d->e f Quantify Cell Cycle Phases e->f i Analyze Cell Cycle Proteins f->i g Protein Extraction h Western Blotting g->h h->i

Caption: Experimental workflow for assessing this compound's effect on the cell cycle.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HeLaCervical Cancer480.5 ± 0.08
MCF-7Breast Cancer481.2 ± 0.15
A549Lung Cancer482.5 ± 0.31
JurkatT-cell Leukemia240.1 ± 0.02
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control55.2 ± 3.128.5 ± 2.516.3 ± 1.81.1 ± 0.4
This compound (0.1 µM)53.8 ± 2.925.1 ± 2.221.1 ± 2.02.5 ± 0.8
This compound (0.5 µM)45.7 ± 4.215.3 ± 1.939.0 ± 3.58.9 ± 1.5
This compound (1.0 µM)30.1 ± 3.810.2 ± 1.559.7 ± 4.115.4 ± 2.1

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium with the this compound dilutions and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle phase distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., based on the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

Objective: To investigate the effect of this compound on the expression of key cell cycle regulatory proteins.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described in Protocol 2.

  • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which this compound, as an anthracycline, may induce cell cycle arrest. By intercalating into DNA and inhibiting Topoisomerase II, this compound is expected to cause DNA damage, which in turn activates the DNA damage response pathway. This can lead to the upregulation of tumor suppressor proteins like p53 and p21, which inhibit cyclin-dependent kinases (CDKs) and halt the cell cycle, typically at the G1/S or G2/M checkpoints, to allow for DNA repair or to initiate apoptosis if the damage is too severe.

G cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Response cluster_3 Cell Cycle Regulation cluster_4 Outcome a This compound b DNA Intercalation a->b c Topoisomerase II Inhibition a->c d DNA Damage b->d c->d e ATM/ATR Activation d->e f p53 Activation e->f g p21 Upregulation f->g l Apoptosis f->l h CDK2/Cyclin E Inhibition g->h i CDK1/Cyclin B Inhibition g->i j G1/S Arrest h->j k G2/M Arrest i->k

Caption: Hypothesized signaling pathway for this compound-induced cell cycle arrest.

References

Troubleshooting & Optimization

Troubleshooting Cinerubin R precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Cinerubin R and to troubleshoot common issues, particularly its precipitation in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

This guide addresses the common challenge of this compound precipitation during experimental workflows.

Problem: My this compound precipitated out of my aqueous solution. What should I do?

Answer:

Precipitation of this compound in aqueous solutions is a frequent issue stemming from its limited water solubility. This compound, like other anthracyclines, is sparingly soluble in aqueous buffers. The following steps provide a systematic approach to resolving this problem.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Solution Preparation Protocol cluster_3 Further Considerations start Precipitate Observed check_solvent Verify Initial Solvent start->check_solvent check_pH Check pH of Aqueous Solution start->check_pH check_concentration Review Final Concentration start->check_concentration dissolve_dmso Dissolve in 100% DMSO check_solvent->dissolve_dmso Incorrect initial solvent? adjust_pH Adjust Buffer pH check_pH->adjust_pH pH issue suspected? lower_concentration Lower Final Concentration check_concentration->lower_concentration Concentration too high? dilute_aqueous Dilute Slowly into Aqueous Buffer dissolve_dmso->dilute_aqueous vortex Vortex Gently dilute_aqueous->vortex fresh_solution Prepare a Fresh Solution vortex->fresh_solution Precipitation persists? lower_concentration->fresh_solution adjust_pH->fresh_solution

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Initial Solvent Choice: this compound is known to be soluble in organic solvents such as DMSO, ethanol, methanol, and dichloromethane.[1] For biological experiments, it is highly recommended to first prepare a concentrated stock solution in 100% DMSO.

  • Aqueous Dilution: When preparing your working solution, slowly add the DMSO stock solution to your aqueous buffer while gently vortexing. This gradual dilution can help prevent the compound from immediately precipitating.

  • pH of the Aqueous Solution: The stability of anthracyclines can be pH-dependent.[2][3] Acidic conditions may lead to degradation over time, while neutral to slightly alkaline pH might affect solubility. If you are using a buffer, ensure it is within a pH range of 6.5-7.5 for optimal stability and solubility.

  • Final Concentration: If you observe precipitation, it is likely that the final concentration of this compound in your aqueous solution is above its solubility limit. Consider reducing the final concentration. For similar compounds like doxorubicin, the solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[4][5]

  • Temperature: While specific data for this compound is limited, temperature can influence the solubility of chemical compounds. Ensure your aqueous buffer is at room temperature during dilution.

  • Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for extended periods. For a related compound, doxorubicin, it is advised not to store the aqueous solution for more than one day.[4][5] It is best to prepare fresh dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: The term "this compound" is not commonly found in scientific literature. It is likely referring to Cinerubin A or Cinerubin B, which are members of the anthracycline class of antibiotics.[][7] These compounds are known for their antitumor properties.

PropertyCinerubin ACinerubin B
Molecular Formula C₄₂H₅₃NO₁₆C₄₂H₅₁NO₁₆
Molecular Weight 827.87 g/mol 825.85 g/mol
Appearance -Orange Red Crystalline Solid
Solubility -Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1]

Q2: How should I prepare a stock solution of this compound?

A2: Based on the known solubility of Cinerubin B, a stock solution should be prepared in an organic solvent. For biological applications, 100% DMSO is the recommended solvent.

Experimental Protocol: Preparation of a Cinerubin B Stock Solution in DMSO

  • Materials:

    • Cinerubin B powder

    • Anhydrous (100%) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of Cinerubin B powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the Cinerubin B is completely dissolved. The solution should be clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action for this compound?

A3: As an anthracycline, Cinerubin B's primary mechanism of action involves the inhibition of DNA and RNA synthesis in cancer cells. This is achieved through several processes, including intercalation into DNA and inhibition of topoisomerase II, which leads to DNA strand breaks and ultimately, apoptosis (programmed cell death).

G Cinerubin Cinerubin B Intercalation DNA Intercalation Cinerubin->Intercalation Inhibition Topoisomerase II Inhibition Cinerubin->Inhibition DNA Cellular DNA TopoII Topoisomerase II Intercalation->DNA StrandBreaks DNA Strand Breaks Intercalation->StrandBreaks Inhibition->TopoII Inhibition->StrandBreaks Apoptosis Apoptosis StrandBreaks->Apoptosis

Caption: General mechanism of action for anthracyclines like Cinerubin B.

Q4: What is a typical experimental workflow for using this compound in a cell-based assay?

A4: A standard workflow involves preparing a stock solution, diluting it to working concentrations in cell culture media, and then treating the cells.

Experimental Workflow: Cell Viability Assay (e.g., MTT Assay)

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis prep_stock Prepare Cinerubin B Stock in DMSO dilute Prepare Serial Dilutions in Culture Medium prep_stock->dilute prep_cells Seed Cells in 96-well Plate treat Add Dilutions to Cells prep_cells->treat dilute->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate

Caption: Experimental workflow for an in vitro cell viability assay with Cinerubin B.

References

Cinerubin R Technical Support Center: Troubleshooting Long-Term Storage Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability issues of Cinerubin R that may be encountered during long-term storage. The information is curated for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results. Much of the guidance provided is based on the known stability profiles of structurally related anthracycline antibiotics due to limited specific long-term stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: Based on the behavior of other anthracycline antibiotics, the stability of this compound is likely affected by several factors, including:

  • pH: Anthracyclines can be unstable in acidic and alkaline conditions, leading to hydrolysis.[1][2]

  • Light: Exposure to light, especially UV light, can cause photodegradation.[3]

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, freezing is generally recommended.[4]

  • Oxidation: The quinone moiety in the anthracycline structure is susceptible to oxidation, which can be catalyzed by metal ions.[5][6][7][8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to physical and chemical degradation of the compound.[9][10][11]

Q2: How should I store my this compound for optimal long-term stability?

A2: For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below, protected from light.[4] If you need to store it in solution, prepare aliquots of a high-concentration stock solution in a suitable anhydrous solvent like DMSO to minimize the number of freeze-thaw cycles.[12] Store these aliquots at -80°C in light-protected tubes.

Q3: I observe a change in the color or appearance of my this compound solution. What should I do?

A3: A change in color, cloudiness, or the appearance of precipitate in your this compound solution may indicate degradation or that the compound has fallen out of solution.[12] Do not use a solution that shows these changes, as it can lead to inaccurate experimental results. It is recommended to prepare a fresh stock solution from the solid compound.

Q4: How can I check the integrity of my this compound after long-term storage?

A4: The most reliable way to assess the purity and concentration of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14][15] An HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected experimental results (e.g., lower fluorescence, reduced biological activity). Degradation of this compound due to improper storage.1. Prepare a fresh stock solution of this compound from the solid powder. 2. Verify the concentration of your stock solution using spectrophotometry or HPLC. 3. Aliquot the new stock solution and store it at -80°C, protected from light, to minimize freeze-thaw cycles.[12]
Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[9][10][11]
Exposure of working solutions to light for extended periods.Prepare working solutions fresh before each experiment and protect them from light by using amber-colored tubes or by wrapping the containers in aluminum foil.[3]
Visible precipitate or cloudiness in the this compound stock solution upon thawing. The compound has fallen out of solution or has degraded.Do not use the solution. Prepare a fresh stock solution, ensuring the compound is fully dissolved. If using a solvent like DMSO, ensure it is anhydrous.[12]
The storage temperature was not low enough.Store stock solutions at -80°C for long-term stability.
Unexpected peaks in HPLC analysis of the this compound sample. Formation of degradation products.1. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperatures). 2. If possible, use mass spectrometry (LC-MS) to identify the degradation products and understand the degradation pathway.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. This will help in developing a stability-indicating HPLC method.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions at a concentration of approximately 100 µg/mL in the respective stress media.

2. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the this compound working solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound working solution with 0.1 M NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix the this compound working solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat a working solution at 60°C for 24 hours.

  • Photodegradation: Expose a working solution of this compound to direct sunlight for 24 hours or in a photostability chamber.

3. HPLC Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a reverse-phase HPLC system with a C18 column.[1][13][16]

  • A suitable mobile phase could be a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Use a UV-Vis or fluorescence detector set at the appropriate wavelength for this compound.

  • The method should be able to separate the main this compound peak from all degradation product peaks.

4. Data Analysis:

  • Calculate the percentage degradation of this compound in each stress condition by comparing the peak area of the intact drug in the stressed sample to that in the unstressed control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) working Prepare Working Solutions (100 µg/mL) stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid base Base Hydrolysis (0.1M NaOH, RT) working->base oxidation Oxidation (3% H2O2, RT) working->oxidation thermal Thermal Degradation (Solid & Solution) working->thermal photo Photodegradation working->photo hplc HPLC Analysis (RP-C18) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products Cinerubin_R This compound (Intact Molecule) hydrolysis Hydrolytic Products (Loss of sugar moieties) Cinerubin_R->hydrolysis  Acid/Base oxidation Oxidative Products (Modification of quinone ring) Cinerubin_R->oxidation  Oxidizing Agents  (e.g., H2O2, Metal Ions) photodegradation Photodegradation Products Cinerubin_R->photodegradation  Light Exposure

Caption: Potential degradation pathways for this compound based on anthracycline chemistry.

References

Technical Support Center: Enhancing Cinerubin R Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Cinerubin R production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this potent anthracycline from Streptomyces fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your this compound fermentation experiments.

Issue 1: Low or No this compound Production

Question: My Streptomyces culture is growing well, but I'm detecting very low levels or no this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or absent this compound production, despite good cell growth, typically points to issues with the induction of secondary metabolism, suboptimal fermentation conditions, or problems with the biosynthetic pathway itself. Here’s a step-by-step troubleshooting guide:

  • Verify Strain and Inoculum Quality:

    • Strain Integrity: Ensure your Streptomyces strain (e.g., S. griseorubiginosus) is a known this compound producer and has not lost its production capability through repeated subculturing. If possible, return to a low-passage cryopreserved stock.

    • Inoculum Health: The quality of your seed culture is critical. Use a fresh, actively growing seed culture to inoculate your production fermenter. An old or stressed inoculum can lead to poor secondary metabolite production.

  • Optimize Fermentation Medium:

    • Carbon and Nitrogen Sources: The biosynthesis of anthracyclines like this compound is highly sensitive to the composition of the medium. Glucose and beef extract have been shown to have a significant positive effect on the production of related pigments in Streptomyces griseorubiginosus[1]. Ensure your medium is not nutrient-replete, as this can suppress secondary metabolism.

    • Phosphate (B84403) Levels: High concentrations of phosphate can repress the biosynthesis of many secondary metabolites in Streptomyces. Try varying the phosphate concentration in your medium to find the optimal level for this compound production.

  • Control Fermentation Parameters:

    • pH: The optimal pH for secondary metabolite production can differ from the optimal pH for growth. Monitor and control the pH of your fermentation broth. For many Streomyces species, a pH range of 6.5-7.5 is a good starting point.

    • Temperature: Ensure the fermentation temperature is optimal for your specific Streptomyces strain. While many strains grow well at 28-30°C, some may have different requirements for secondary metabolite production.

    • Aeration and Agitation: Adequate dissolved oxygen is crucial for the biosynthesis of many polyketides. Optimize the agitation and aeration rates to ensure good oxygen transfer without causing excessive shear stress on the mycelia.

  • Consider Precursor Feeding:

    • This compound is a polyketide, built from simple carboxylic acid precursors. Based on the analysis of the related Cinerubin B biosynthetic gene cluster, the polyketide backbone is likely initiated with a propionate (B1217596) starter unit and extended with multiple malonyl-CoA and methylmalonyl-CoA units. Supplementing the culture with these precursors or their metabolic feeders (e.g., propionic acid, valine, isoleucine) may boost the yield.

Issue 2: Inconsistent Batch-to-Batch Yield

Question: I'm observing significant variability in this compound yield between different fermentation batches, even with the same protocol. What could be causing this?

Answer:

Batch-to-batch inconsistency is a common challenge in fermentation processes. The root cause often lies in subtle variations in starting materials, inoculum preparation, or physical parameters.

  • Standardize Inoculum Preparation:

    • Use a consistent method for preparing your seed culture, including the age of the culture, cell density, and volume transferred. Spore suspensions are often more reproducible than mycelial transfers.

  • Monitor Raw Material Quality:

    • The composition of complex media components like yeast extract, peptone, or beef extract can vary between suppliers and even between different lots from the same supplier. This can significantly impact secondary metabolite production. If possible, test new lots of media components before use in large-scale fermentations or consider using a more defined medium.

  • Ensure Consistent Fermenter Conditions:

    • Calibrate all probes (pH, dissolved oxygen, temperature) before each fermentation run.

    • Ensure consistent agitation and aeration rates are maintained throughout the fermentation.

Issue 3: Difficulty in Extracting and Quantifying this compound

Question: I'm having trouble with the downstream processing of my fermentation broth. What is an effective method for extracting and quantifying this compound?

Answer:

This compound, being an anthracycline, is typically found both within the Streptomyces mycelia and secreted into the fermentation broth. A robust extraction and quantification protocol is essential for accurate yield determination.

  • Extraction:

    • Separation: First, separate the mycelial biomass from the supernatant by centrifugation or filtration.

    • Mycelial Extraction: The red pigment can be extracted from the ruptured cells. Ultrasonication is an effective method for cell disruption, followed by extraction with a solvent like methanol[1].

    • Supernatant Extraction: The this compound in the supernatant can be extracted using a non-polar organic solvent such as ethyl acetate.

    • Concentration: The organic extracts can then be combined and concentrated under reduced pressure to yield a crude extract.

  • Quantification by HPLC:

    • Method: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a standard method for quantifying anthracyclines.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is a good starting point.

    • Detection: Anthracyclines have a characteristic chromophore and can be detected by UV-Vis absorbance, typically in the range of 230-290 nm and 470-500 nm.

    • Standard Curve: For absolute quantification, you will need a purified standard of this compound to generate a standard curve.

Quantitative Data Summary

While specific quantitative data for this compound yield optimization is limited in publicly available literature, data from closely related anthracyclines produced by Streptomyces can provide valuable insights. The following table summarizes the impact of various interventions on anthracycline production.

InterventionOrganismCompoundFold Increase in YieldReference
Media Optimization (Glucose & Beef Extract)Streptomyces griseorubiginosusRed PigmentSignificant (not quantified)[1]
Strain Improvement (Mutation)Streptomyces peucetiusDoxorubicin~4.8x[2]
Media OptimizationStreptomyces peucetiusDoxorubicin~1.5x (over mutant)[2]
Genetic Engineering (Regulator Overexpression)Streptomyces peucetiusDoxorubicin~2x[3]

Key Experimental Protocols

Protocol 1: Fermentation of Streptomyces griseorubiginosus for this compound Production

This protocol provides a general framework for the submerged fermentation of Streptomyces griseorubiginosus. Optimization of specific component concentrations and fermentation parameters for your specific strain is recommended.

  • Inoculum Preparation (Seed Culture):

    • Prepare a seed medium (e.g., Tryptic Soy Broth or ISP2 medium).

    • Inoculate the seed medium with spores or a mycelial plug of S. griseorubiginosus from a fresh agar (B569324) plate.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Prepare the production medium. A starting point could be a medium containing (per liter):

      • Glucose: 20 g

      • Beef Extract: 5 g

      • Peptone: 5 g

      • NaCl: 5 g

      • CaCO₃: 2 g

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate at 28-30°C for 7-10 days.

    • Maintain aeration and agitation to ensure a dissolved oxygen level above 20%.

    • Monitor pH and maintain it between 6.5 and 7.5 using sterile acid/base if necessary.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a general method for the quantification of this compound from a crude extract.

  • Sample Preparation:

    • Dissolve the dried crude extract in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis detector at 254 nm and 495 nm.

  • Quantification:

    • Prepare a series of known concentrations of a this compound standard in the same solvent as the sample.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Biosynthetic and Regulatory Pathways

The biosynthesis of this compound is governed by a Type II Polyketide Synthase (PKS) gene cluster. An analysis of the homologous Cinerubin B biosynthetic gene cluster (MIBiG accession: BGC0000212) from Streptomyces sp. SPB074 allows for the postulation of the biosynthetic pathway and the identification of key regulatory elements.

Cinerubin_Biosynthesis_Pathway Postulated Biosynthetic Pathway for this compound Propionyl_CoA Propionyl-CoA (Starter Unit) PKS Type II PKS (SSBG_00497-499) Propionyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA (Extender Unit) Methylmalonyl_CoA->PKS Polyketide_Backbone Aklanonic Acid Backbone PKS->Polyketide_Backbone Tailoring_Enzymes Tailoring Enzymes (Cyclases, Oxygenases, Methyltransferases) Polyketide_Backbone->Tailoring_Enzymes Aklaviketone Aklaviketone (Aglycone Precursor) Tailoring_Enzymes->Aklaviketone Glycosyltransferases Glycosyltransferases (e.g., SSBG_00488) Aklaviketone->Glycosyltransferases Cinerubin_R This compound Glycosyltransferases->Cinerubin_R Sugar_Precursors dTDP-Sugars Sugar_Precursors->Glycosyltransferases

Caption: Postulated Biosynthetic Pathway for this compound.

Regulatory_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators senses SARP_Regulator Pathway-Specific Activator (SARP family) (e.g., SSBG_00492) Global_Regulators->SARP_Regulator activates Cinerubin_BGC This compound Biosynthetic Gene Cluster SARP_Regulator->Cinerubin_BGC activates transcription Cinerubin_Production This compound Production Cinerubin_BGC->Cinerubin_Production leads to Troubleshooting_Workflow Start Low/No this compound Yield Check_Growth Is biomass production normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Inoculum Quality - Basal Medium Composition - Physical Parameters (pH, Temp) Check_Growth->Troubleshoot_Growth No Optimize_Secondary_Metabolism Optimize for Secondary Metabolism Check_Growth->Optimize_Secondary_Metabolism Yes Troubleshoot_Growth->Start Check_Media Optimize Media: - Carbon/Nitrogen Ratio - Phosphate Concentration - Add Precursors Optimize_Secondary_Metabolism->Check_Media Check_Parameters Optimize Parameters: - Aeration/Agitation - Fermentation Time Optimize_Secondary_Metabolism->Check_Parameters Genetic_Modification Consider Strain Improvement: - Mutagenesis - Overexpress SARP Regulator Optimize_Secondary_Metabolism->Genetic_Modification End Improved Yield Check_Media->End Check_Parameters->End Genetic_Modification->End

References

Cinerubin R assay variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cinerubin R and encountering variability and reproducibility challenges in antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

1. What is the this compound assay?

This compound is an anthracycline antibiotic active against Gram-positive bacteria. There is no single, standardized assay named the "this compound assay." Instead, its antimicrobial activity is typically assessed using standard antimicrobial susceptibility testing (AST) methods such as the Kirby-Bauer disk diffusion assay or the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

2. Why am I seeing significant variability in my this compound assay results between experiments?

Variability in AST results can stem from several factors, including inconsistencies in inoculum preparation, media quality, and incubation conditions. Minor deviations in any of these parameters can lead to different outcomes. For instance, a heavier inoculum can result in smaller zones of inhibition in a disk diffusion assay or higher MICs in a broth dilution assay.

3. My results are not reproducible across different laboratory sites. What could be the cause?

Inter-laboratory reproducibility challenges often arise from subtle differences in protocols and materials. These can include variations in media preparation, the specific strain of the test organism, or slight differences in incubation temperature and duration. Standardization of the entire experimental workflow is critical to ensure reproducibility.

4. Can the properties of this compound itself contribute to assay variability?

Yes, as an anthracycline, this compound's physicochemical properties, such as its solubility and diffusion characteristics in agar (B569324), can influence results. In agar-based methods, poor diffusion can lead to smaller than expected zones of inhibition, which may not accurately reflect the compound's intrinsic antimicrobial activity.

Troubleshooting Guides

Issue 1: Inconsistent Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays

If you are observing inconsistent zone diameters for this compound, consider the following potential causes and solutions:

Potential CauseObservationRecommended Action
Inoculum Density Zones are consistently too large or too small; confluent growth is not achieved.Standardize the inoculum to a 0.5 McFarland turbidity standard. Use a spectrophotometer or a McFarland standard to ensure consistency.
Media Quality Variation in zone sizes between different batches of Mueller-Hinton Agar (MHA).Ensure the pH of each new batch of MHA is between 7.2 and 7.4. The agar depth should be uniform at 4 mm.[1][2]
This compound Disks Smaller than expected zones of inhibition.Check the expiration date and storage conditions of the disks. Ensure proper contact between the disk and the agar surface.
Incubation Conditions Variation in zone sizes despite consistent inoculum and media.Maintain a constant incubation temperature of 35°C ± 2°C. Incubate plates within 15 minutes of disk application to prevent pre-diffusion of the compound at room temperature.[3]
Issue 2: Variable Minimum Inhibitory Concentration (MIC) in Broth Microdilution Assays

For inconsistent MIC values when testing this compound, refer to this guide:

Potential CauseObservationRecommended Action
Inoculum Density MIC values are consistently higher or lower than expected.Prepare a standardized inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
This compound Solution Precipitation or cloudiness is observed in the wells.Ensure this compound is fully dissolved in the appropriate solvent before preparing serial dilutions. Consider the use of a co-solvent if solubility is an issue, and include a solvent control.
Incubation Time MIC values increase with longer incubation times.Adhere to a standardized incubation time, typically 16-20 hours for most bacteria. Reading the MIC at consistent time points is crucial for reproducibility.[4]
Plate Reading Difficulty in determining the endpoint due to trailing or partial growth.The MIC is the lowest concentration that completely inhibits visible growth. Use a standardized light source and a consistent method for reading the plates.

Data on Assay Variability

The following tables summarize quantitative data on how key experimental parameters can influence AST results.

Table 1: Effect of Inoculum Density on MIC Values in Broth Microdilution

Inoculum Density (CFU/mL)Change in MICPercentage of Combinations Affected
3 x 10^4 to 3 x 10^5No change69%
Twofold increase30%
Fourfold increase1%

Data adapted from a study on lactic acid bacteria, demonstrating the principle of inoculum effect.[4]

Table 2: Influence of Incubation Temperature on Zone of Inhibition

AntibioticChange in Average Zone Diameter with Increased TemperatureStatistical Significance (p-value)
LevofloxacinDecrease<0.001
TetracyclineDecrease<0.001
TrimethoprimDecrease<0.001
ClindamycinIncrease0.010

This data illustrates that the effect of temperature on zone size can be antibiotic-dependent.

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay for this compound
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4.[5][6] Pour the sterile agar into petri dishes to a uniform depth of 4 mm.[1][7]

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.[3]

  • Disk Application: Aseptically apply this compound-impregnated disks to the surface of the agar. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zones of complete inhibition in millimeters.

Broth Microdilution Assay for this compound
  • Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Visual Guides

Kirby_Bauer_Workflow prep_media Prepare Mueller-Hinton Agar (pH 7.2-7.4, 4mm depth) prep_inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate Agar Plate prep_inoculum->inoculate apply_disks Apply this compound Disks inoculate->apply_disks incubate Incubate at 35°C for 16-20h apply_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Kirby-Bauer Disk Diffusion Workflow

Broth_Microdilution_Workflow prep_dilutions Prepare Serial Dilutions of this compound prep_inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Broth Microdilution Assay Workflow

Troubleshooting_Workflow start Inconsistent Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Check Media Quality (pH, Depth) check_inoculum->check_media If issue persists check_incubation Confirm Incubation Conditions (Time, Temp) check_media->check_incubation If issue persists check_reagents Assess this compound Stock/Disks check_incubation->check_reagents If issue persists resolve Results Consistent check_reagents->resolve After correction

Troubleshooting Logic for Assay Variability

References

Validation & Comparative

Cinerubin R: A Comparative Analysis of Its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Cinerubin R, an anthracycline antibiotic, has demonstrated significant cytotoxic and antineoplastic properties across various cancer cell lines. This guide provides a comparative overview of its efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this potent compound. It is important to note that while the query specified "this compound," the majority of available scientific literature refers to "Cinerubin B," a closely related compound. This guide will proceed by summarizing the data available for Cinerubin B, which is believed to be either identical or structurally very similar to this compound.

Comparative Cytotoxicity of Cinerubin

The cytotoxic potential of Cinerubin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound.

The direct cytotoxic effect of purified Cinerubin B has been quantified in murine leukemia cells (L1210).[1] While specific IC50 values for the pure compound in a broader range of human cancer cell lines are not widely available in public literature, crude extracts containing Cinerubin B as a major component have shown significant activity.[1] For comparative purposes, the table below includes the available IC50 value for Cinerubin B and reference values for Doxorubicin, a commonly used anthracycline chemotherapy agent.

Cell LineCancer TypeCinerubin B IC50 ValueDoxorubicin IC50 Value (Reference)
L1210Murine Leukemia15 nM[1]~13 nM[1]
NCI-H460Human Lung CarcinomaData Not Available~13 nM[1]
MCF-7Human Breast AdenocarcinomaData Not Available~1.2 µM[1]
U251Human GlioblastomaData Not Available~0.2 µM[1]

Experimental Protocols

The determination of cytotoxicity and IC50 values involves standardized in vitro assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

General Cytotoxicity Assay Workflow:

Cytotoxicity Assay Workflow General Workflow for Determining Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding drug_prep Prepare serial dilutions of this compound treatment Treat cells with varying drug concentrations drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 Cinerubin Mechanism of Action Proposed Mechanism of Action for Cinerubin cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cinerubin Cinerubin DNA_Intercalation DNA Intercalation Cinerubin->DNA_Intercalation ROS_Generation Generation of Reactive Oxygen Species (ROS) Cinerubin->ROS_Generation Topo_II_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topo_II_Inhibition DNA_Damage DNA Double-Strand Breaks Topo_II_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis_Nucleus Apoptosis p53_Activation->Apoptosis_Nucleus Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis_Cytoplasm Apoptosis Mitochondrial_Damage->Apoptosis_Cytoplasm

References

In Vitro Validation of Cinerubin R's Effect on Topoisomerase II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro effects of Cinerubin R and other established topoisomerase II inhibitors. Due to the limited availability of specific quantitative data for this compound in the public domain, this document focuses on providing a framework for its evaluation by presenting detailed experimental protocols and comparative data for well-characterized topoisomerase II inhibitors, doxorubicin (B1662922) and etoposide (B1684455).

Executive Summary

This compound, an anthracycline antibiotic, is presumed to exert its cytotoxic effects through the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. This mechanism is shared with clinically significant anticancer agents like doxorubicin and etoposide. This guide outlines the standard in vitro assays used to validate and quantify the inhibitory effects of compounds like this compound on topoisomerase II activity. By presenting the methodologies and available data for established inhibitors, this guide serves as a valuable resource for researchers seeking to evaluate this compound's potential as a topoisomerase II-targeting agent.

Comparative Analysis of Topoisomerase II Inhibitors

Topoisomerase II inhibitors are broadly classified into two categories: poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle. Both doxorubicin and etoposide are classified as topoisomerase II poisons.[1] Given its structural similarity to doxorubicin, this compound is also expected to function as a topoisomerase II poison.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) for doxorubicin and etoposide in various in vitro topoisomerase II assays. This data serves as a benchmark for the expected potency of this compound.

CompoundAssay TypeIC50 (µM)
Doxorubicin Topoisomerase II Decatenation2.67[2]
Topoisomerase II Decatenation (Topoisomerase IIβ)40.1
Etoposide Topoisomerase II Relaxation~70-100
Topoisomerase II Decatenation78.4[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.

Signaling Pathways and Experimental Workflows

Mechanism of Topoisomerase II Poisons

Topoisomerase II poisons, such as doxorubicin and etoposide, interrupt the catalytic cycle of the enzyme. They bind to the enzyme-DNA complex and stabilize the transient covalent intermediate, where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.

Topoisomerase_II_Inhibition TopoII Topoisomerase II Complex Topo II-DNA Complex TopoII->Complex Binds DNA Supercoiled DNA DNA->Complex Cleavage Cleavage Complex (Transient) Complex->Cleavage ATP Religation Religation Cleavage->Religation ATP Stabilized_Complex Stabilized Cleavage Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor This compound (Poison) Inhibitor->Cleavage Binds & Stabilizes DSB Double-Strand Breaks Stabilized_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Topoisomerase II Poisons.
Experimental Workflow for In Vitro Validation

A typical workflow to assess the in vitro effect of a compound like this compound on topoisomerase II involves a series of assays to determine its inhibitory activity and mechanism of action.

Experimental_Workflow start Start relaxation Topoisomerase II Relaxation Assay start->relaxation decatenation Topoisomerase II Decatenation Assay start->decatenation data_analysis Data Analysis (IC50 Determination) relaxation->data_analysis decatenation->data_analysis cleavage Topoisomerase II Cleavage Assay conclusion Conclusion on Inhibitory Activity and Mechanism cleavage->conclusion data_analysis->cleavage If potent inhibitor data_analysis->conclusion

Experimental workflow for in vitro validation.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize topoisomerase II inhibitors.

Topoisomerase II DNA Relaxation Assay

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase II. Inhibitors of the enzyme will prevent this relaxation.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Buffer/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Proteinase K (20 mg/mL)

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • Test compound (this compound) and vehicle control (e.g., DMSO)

Protocol:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL 10x Assay Buffer

    • 2 µL 10 mM ATP

    • 0.5 µg supercoiled plasmid DNA

    • Test compound at various concentrations (or vehicle)

    • Nuclease-free water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of human topoisomerase IIα.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of Stop Buffer and 1 µL of Proteinase K.

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage until the relaxed and supercoiled forms of the plasmid are well-separated.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the band intensities to determine the percentage of inhibition.

Topoisomerase II DNA Decatenation Assay

This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA circles. Topoisomerase II decatenates this network, releasing individual minicircles. Inhibitors prevent this process.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • Stop Buffer/Loading Dye

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Test compound (this compound) and vehicle control

Protocol:

  • Set up reaction mixtures on ice in a 20 µL final volume:

    • 2 µL 10x Assay Buffer

    • 2 µL 10 mM ATP

    • 200 ng kDNA

    • Test compound at various concentrations (or vehicle)

    • Nuclease-free water to 19 µL.

  • Start the reaction by adding 1 µL of human topoisomerase IIα.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction with 2 µL of Stop Buffer and 1 µL of Proteinase K.

  • Incubate at 50°C for 30 minutes.

  • Analyze the samples by electrophoresis on a 1% agarose gel.

  • Stain and visualize the gel. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.

  • Quantify the amount of released minicircles to determine the level of inhibition.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is crucial for identifying topoisomerase II poisons. It detects the formation of the stabilized cleavage complex, which results in linearized plasmid DNA.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • Stop Solution (e.g., 1% SDS, 10 mM EDTA)

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Test compound (this compound) and vehicle control

Protocol:

  • Prepare the reaction mixtures (20 µL) on ice:

    • 2 µL 10x Assay Buffer

    • 2 µL 10 mM ATP

    • 0.5 µg supercoiled plasmid DNA

    • Test compound at various concentrations (or vehicle)

    • Nuclease-free water to 19 µL.

  • Add 1 µL of human topoisomerase IIα to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and trap the cleavage complex by adding 2 µL of Stop Solution.

  • Add 1 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the covalently bound topoisomerase.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain and visualize the gel. The appearance of a linear DNA band indicates the formation of a stabilized cleavage complex.

  • Quantify the linear DNA band to assess the potency of the compound as a topoisomerase II poison.

Conclusion

References

Cinerubin R: A Comparative Efficacy Analysis Against Novel Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the anti-cancer agent Cinerubin R with a new generation of microtubule-targeting drugs.

Introduction

In the landscape of cancer therapeutics, the disruption of cellular division remains a cornerstone of many treatment strategies. For decades, anthracycline antibiotics, such as Cinerubin, have been utilized for their potent cytotoxic effects. Concurrently, the mitotic machinery, particularly the microtubule network, has been a validated and highly successful target for anticancer drug development. This has led to the emergence of a diverse array of novel tubulin inhibitors. This guide provides a comprehensive comparison of the efficacy and mechanisms of action of this compound against these newer agents, supported by available experimental data. It is important to note that while this compound is an established anti-cancer agent, its primary mechanism of action differs significantly from that of tubulin inhibitors.

This compound: An Anthracycline Antibiotic

This compound, and its more studied counterpart Cinerubin B, belong to the anthracycline class of antibiotics. These compounds are known for their potent anti-cancer properties.

Mechanism of Action

The primary anti-tumor mechanism of anthracyclines, including Cinerubin B, involves the inhibition of macromolecular synthesis. This is achieved through several processes:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with the processes of replication and transcription.

  • Topoisomerase II Inhibition: These compounds can form a stable complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to double-strand breaks and the induction of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, which produces free radicals that cause damage to cellular components like DNA, proteins, and lipids, contributing to their cytotoxicity.

The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.

Cinerubin This compound DNA Nuclear DNA Cinerubin->DNA Intercalation TopoII Topoisomerase II Cinerubin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Cinerubin->ROS Generation Replication DNA Replication Inhibition DNA->Replication Transcription Transcription Inhibition DNA->Transcription DSB DNA Double-Strand Breaks TopoII->DSB Damage Cellular Damage ROS->Damage Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis DSB->Apoptosis Damage->Apoptosis

Generalized mechanism of anthracycline cytotoxicity.

Novel Tubulin Inhibitors: A New Wave of Mitotic Disruptors

Novel tubulin inhibitors represent a diverse group of small molecules that specifically target the dynamics of microtubules, essential components of the cytoskeleton responsible for forming the mitotic spindle during cell division. These inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. The novel inhibitors discussed here are primarily microtubule-destabilizing agents that bind to the colchicine (B1669291) site on β-tubulin.

Mechanism of Action

By binding to the colchicine site at the interface of α- and β-tubulin heterodimers, these novel inhibitors prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to:

  • Mitotic Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the signaling pathway of novel tubulin inhibitors.

NovelInhibitor Novel Tubulin Inhibitor Tubulin α/β-Tubulin Heterodimers NovelInhibitor->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of action for novel tubulin inhibitors.

Efficacy Comparison: this compound vs. Novel Tubulin Inhibitors

Direct comparative studies between this compound and novel tubulin inhibitors are scarce in the literature, likely due to their distinct mechanisms of action. However, a comparison of their efficacy can be made by examining their respective potencies in preclinical studies.

Compound/ClassTargetMechanism of ActionAntiproliferative IC50Tubulin Polymerization IC50Reference
Cinerubin B DNA/Topoisomerase IIInhibition of RNA synthesis15 nM (L1210 cells)Not Applicable[1]
VERU-111 Tubulin (Colchicine Site)Microtubule depolymerizationLow nM range (TNBC cells)Not explicitly stated, but potent[2][3]
Quinoline-Indole Derivatives (e.g., 34b) Tubulin (Colchicine Site)Microtubule depolymerization2-11 nM (various cancer cells)2.09 µM[4][5]
Chalcone (B49325) Derivatives (e.g., 23a) Tubulin (Colchicine Site)Microtubule depolymerization0.15-0.34 µM (HepG2, HCT116 cells)7.1 µM[6]
Imidazole-Chalcone Derivatives (e.g., 9j') Tubulin (Colchicine Site)Microtubule depolymerization7.05-63.43 µM (various cancer cells)Similar to Combretastatin A-4[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on a cell line.

Workflow for the MTT Cell Viability Assay

cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cells in 96-well plate B Add serially diluted compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 1-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (e.g., this compound, novel tubulin inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and an untreated control.[1]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[1]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

cluster_0 Reaction Setup cluster_1 Polymerization and Measurement A Prepare tubulin and compound dilutions B Mix in a 96-well plate A->B C Initiate polymerization (e.g., by warming to 37°C) B->C D Monitor absorbance at 340 nm over time C->D

Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Test compound

  • Positive control (e.g., paclitaxel (B517696) for stabilization, colchicine for destabilization)

  • Vehicle control (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP. Prepare serial dilutions of the test compound.[9][10]

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions, positive control, and vehicle control.[11]

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.[11]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.[9][11]

  • Data Analysis: Plot the absorbance versus time. The rate and extent of polymerization can be determined. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50% compared to the vehicle control.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Workflow for Cell Cycle Analysis

cluster_0 Cell Treatment and Preparation cluster_1 Staining and Analysis A Treat cells with compound B Harvest and fix cells (e.g., with ethanol) A->B C Stain DNA with Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D

Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. The percentage of cells in each phase can be quantified using appropriate software.[12]

Conclusion

This compound, as an anthracycline, is a potent anti-cancer agent with a well-established mechanism of action centered on DNA damage and inhibition of macromolecular synthesis. In contrast, the novel tubulin inhibitors discussed represent a distinct class of therapeutics that induce mitotic catastrophe by disrupting microtubule dynamics. While both classes of drugs ultimately lead to apoptosis, their upstream cellular targets are fundamentally different.

The preclinical data indicates that several novel tubulin inhibitors exhibit potent antiproliferative activity in the low nanomolar range, comparable to or even exceeding the reported potency of Cinerubin B in certain cell lines. The development of these novel agents, particularly those targeting the colchicine site, is a promising avenue for cancer therapy, with some demonstrating the potential to overcome resistance to existing chemotherapeutics. For researchers and drug development professionals, the choice between these classes of compounds will depend on the specific cancer type, the expression of relevant biomarkers, and the desired therapeutic strategy, including potential combination therapies. The distinct mechanisms of action of anthracyclines and tubulin inhibitors may offer opportunities for synergistic effects when used in combination, a strategy that warrants further investigation.

References

Assessing the Synergistic Effects of Cinerubin R with Cisplatin in Undifferentiated Nasopharyngeal Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cinerubin R (also known as Zorubicin) as a monotherapy versus its combination with cisplatin (B142131) for the treatment of undifferentiated carcinoma of the nasopharynx (UCNT). The data presented is based on a randomized clinical study, offering insights into the potential synergistic effects of this combination therapy in a clinical setting.

Data Presentation: Clinical Efficacy

A randomized clinical trial involving 80 patients with UCNT provides the primary quantitative data for this comparison. Patients were divided into two groups: Group A received this compound monotherapy, and Group B received a combination of this compound and cisplatin. The results demonstrate a significant increase in the overall response rate when cisplatin is added to this compound treatment, suggesting a synergistic or additive effect in a clinical context.[1]

Treatment GroupDosing RegimenNumber of Evaluable PatientsComplete Response (CR)Partial Response (PR)Overall Response Rate (CR + PR)
Group A: this compound Monotherapy This compound: 325 mg/m² on day 1344 (11.75%)4 (11.75%)8 (23.5%)
Group B: this compound + Cisplatin This compound: 250 mg/m² on day 1Cisplatin: 30 mg/m² on days 2-53610 (27.78%)17 (47.22%)27 (75%)

Table 1: Comparison of clinical response rates between this compound monotherapy and combination therapy with cisplatin in patients with undifferentiated carcinoma of the nasopharynx.[1]

Experimental Protocols

Cell Viability and Synergy Assessment

1. Cell Lines: Human nasopharyngeal carcinoma cell lines (e.g., CNE-1, CNE-2, HONE-1) would be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • A range of concentrations of this compound and cisplatin are added individually and in combination at various ratios.

  • After a specified incubation period (e.g., 48-72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Following incubation, the formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader to determine cell viability.

3. Synergy Analysis:

  • The dose-response curves for each agent and their combinations are used to calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • The Dose Reduction Index (DRI) is also calculated to quantify the extent to which the dose of one drug can be reduced when used in combination to achieve the same effect.

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining:

  • Cells are treated with this compound, cisplatin, or the combination for a defined period.

  • Cells are harvested, washed, and stained with Annexin V-FITC and PI.

  • The percentage of apoptotic cells (early and late) is quantified using flow cytometry.

2. Cell Cycle Analysis:

  • Treated cells are fixed in ethanol (B145695) and stained with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

This compound, as an anthracycline, and cisplatin exert their anticancer effects through distinct but potentially complementary mechanisms. This compound functions primarily by intercalating into DNA and inhibiting topoisomerase II, which is crucial for DNA replication and repair.[2][3] Cisplatin forms DNA adducts, leading to DNA damage and the activation of apoptotic pathways. The synergistic effect may arise from the combined assault on DNA integrity and the cell's ability to repair the damage.

Cinerubin_R_Cisplatin_Synergy Cinerubin_R This compound DNA_Intercalation DNA Intercalation Cinerubin_R->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Cinerubin_R->Topo_II_Inhibition Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Potential synergistic mechanisms of this compound and Cisplatin.
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound and other anticancer agents in a preclinical setting.

Experimental_Workflow Cell_Culture Cell Culture (Nasopharyngeal Carcinoma Cells) Drug_Treatment Drug Treatment (this compound, Cisplatin, Combination) Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Drug_Treatment->Cell_Cycle_Analysis Synergy_Analysis Synergy Analysis (CI, DRI) Cell_Viability->Synergy_Analysis Data_Interpretation Data Interpretation & Conclusion Synergy_Analysis->Data_Interpretation Apoptosis_Assay->Data_Interpretation Cell_Cycle_Analysis->Data_Interpretation

Preclinical workflow for synergy assessment.

References

Side-by-Side Analysis of the Genotoxicity of Cinerubin R and Epirubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the genotoxic profiles of two anthracycline antibiotics: Cinerubin R and Epirubicin. While extensive data is available for the widely used chemotherapeutic agent Epirubicin, detailing its mechanisms of DNA damage and effects in various genotoxicity assays, there is a notable scarcity of publicly available genotoxicity data specifically for this compound. This guide, therefore, presents a comprehensive overview of Epirubicin's genotoxicity, supported by experimental data and protocols. For this compound, its potential genotoxic mechanisms are inferred based on its classification as an anthracycline, a class of compounds known for their DNA-damaging properties. This analysis highlights the critical need for further experimental investigation into the genotoxic potential of this compound to enable a direct and thorough comparison with Epirubicin and other clinically relevant anthracyclines.

Introduction

Epirubicin is a well-established anthracycline antibiotic widely employed in chemotherapy regimens for various cancers. Its therapeutic efficacy is intrinsically linked to its ability to induce DNA damage in cancer cells. This compound is a lesser-studied member of the same antibiotic family. Understanding the genotoxic profile of these compounds is paramount for assessing their safety and efficacy, particularly in the context of secondary malignancy risk and off-target effects. This guide aims to provide a side-by-side analysis of their genotoxicity, summarizing available data and outlining the experimental protocols used for their assessment.

Mechanisms of Genotoxicity

Both Epirubicin and, presumably, this compound belong to the anthracycline class of compounds, which are known to exert their genotoxic effects through several key mechanisms:

  • DNA Intercalation: Anthracyclines can insert themselves between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with fundamental cellular processes like replication and transcription.

  • Topoisomerase II Inhibition: A primary mechanism of action for many anthracyclines is the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during cell division. By stabilizing the topoisomerase II-DNA cleavage complex, these drugs lead to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of free radicals. These highly reactive species can induce oxidative damage to DNA and other cellular components.

Signaling Pathway of Epirubicin-Induced DNA Damage

The following diagram illustrates the principal signaling pathway through which Epirubicin induces DNA damage and subsequent cellular responses.

Epirubicin_Genotoxicity_Pathway Epirubicin Epirubicin DNA_Intercalation DNA Intercalation Epirubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Epirubicin->Topo_II_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Epirubicin->ROS_Generation DNA_DSB DNA Double-Strand Breaks (DSBs) Topo_II_Inhibition->DNA_DSB ROS_Generation->DNA_DSB ATM_ATR_Activation ATM/ATR Kinase Activation DNA_DSB->ATM_ATR_Activation p53_Activation p53 Activation ATM_ATR_Activation->p53_Activation DNA_Repair DNA Repair Mechanisms ATM_ATR_Activation->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Epirubicin-induced DNA damage signaling pathway.

Comparative Genotoxicity Data

Table 1: Summary of In Vitro Genotoxicity of Epirubicin
Assay TypeCell LineConcentration RangeResultsCitation
Micronucleus Test Human LymphocytesNot SpecifiedPositive for clastogenic and aneugenic effects[1]
Comet Assay Primary Osteoblasts0.1 µM - 1 µMIncreased DNA tailing, indicating DNA damage[2]
Chromosomal Aberration Test Human LymphocytesNot SpecifiedPositive for inducing chromosomal aberrations[1]
Table 2: Summary of In Vivo Genotoxicity of Epirubicin
Assay TypeAnimal ModelDose RangeRoute of AdministrationResultsCitation
Micronucleus Test Swiss Albino Mice4 - 10 mg/kgIntraperitonealSignificant increase in micronucleated polychromatic erythrocytes[3][4]
Micronucleus Test Male Mice3 - 12 mg/kgIntraperitonealDose-dependent increase in micronucleus formation[1]

Note on this compound: Due to the lack of specific studies, no quantitative data on the genotoxicity of this compound can be presented. It is plausible that, as an anthracycline, this compound would also exhibit positive results in these assays. However, experimental verification is essential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key genotoxicity assays mentioned in this guide.

In Vivo Micronucleus Test

This assay is widely used to assess the clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) potential of a test substance in the bone marrow erythrocytes of rodents.

Experimental Workflow:

Micronucleus_Test_Workflow start Animal Acclimatization treatment Treatment with Test Compound (e.g., Epirubicin) and Controls start->treatment sampling Bone Marrow Sampling (e.g., 24 and 48 hours post-treatment) treatment->sampling smear Bone Marrow Smear Preparation sampling->smear staining Slide Staining (e.g., Giemsa) smear->staining analysis Microscopic Analysis: - Count micronucleated polychromatic  erythrocytes (MNPCEs) - Calculate PCE/NCE ratio staining->analysis end Data Analysis and Interpretation analysis->end

Caption: Workflow for the in vivo micronucleus test.

Protocol Details:

  • Animal Model: Typically, Swiss albino or other suitable mouse strains are used.

  • Treatment: Animals are administered the test substance (e.g., Epirubicin) via an appropriate route (e.g., intraperitoneal injection) at various dose levels. A negative control (vehicle) and a positive control (a known mutagen) are included.

  • Sample Collection: Bone marrow is collected from the femur at specific time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow cells are flushed, centrifuged, and smeared onto microscope slides.

  • Staining: The slides are stained with a suitable dye, such as Giemsa, to visualize the cells and micronuclei.

  • Scoring: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE) is also determined as an indicator of cytotoxicity.

  • Data Analysis: Statistical analysis is performed to compare the frequency of micronucleated PCEs in the treated groups with the negative control group.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow:

Comet_Assay_Workflow start Cell Culture and Treatment embedding Embedding of Single Cells in Agarose (B213101) Gel on a Slide start->embedding lysis Cell Lysis to Remove Membranes and Proteins embedding->lysis unwinding DNA Unwinding in Alkaline Buffer lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining with a Fluorescent Dye (e.g., Ethidium Bromide) electrophoresis->staining visualization Visualization using a Fluorescence Microscope staining->visualization analysis Image Analysis to Quantify DNA Damage (e.g., Tail Moment, % DNA in Tail) visualization->analysis end Data Interpretation analysis->end

Caption: Workflow for the in vitro comet assay.

Protocol Details:

  • Cell Treatment: Cultured cells are exposed to the test substance at various concentrations for a defined period.

  • Slide Preparation: Treated cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, and tail moment).

Conclusion and Future Directions

The available evidence robustly demonstrates that Epirubicin is a potent genotoxic agent, capable of inducing DNA damage through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. This is substantiated by positive findings in a range of in vitro and in vivo genotoxicity assays.

In stark contrast, there is a critical lack of specific genotoxicity data for this compound. While its classification as an anthracycline suggests a similar potential for DNA damage, this remains to be experimentally confirmed. The absence of such data precludes a direct and meaningful side-by-side comparison of the genotoxic potency and profile of this compound and Epirubicin.

Therefore, it is imperative for future research to focus on characterizing the genotoxicity of this compound using standardized assays such as the micronucleus test, comet assay, and chromosomal aberration assay. Such studies are essential to fully understand its safety profile and to provide a solid basis for comparison with other clinically important anthracyclines. This knowledge will be invaluable for researchers, scientists, and drug development professionals in making informed decisions regarding the potential therapeutic applications and risks associated with this compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cinerubin R

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Cinerubin R is a cornerstone of laboratory responsibility. As an anthracycline antibiotic with cytotoxic properties, this compound necessitates meticulous handling and disposal procedures to protect both personnel and the environment from potential harm. Adherence to these protocols is not only a matter of best practice but also a legal requirement under hazardous waste regulations.

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established safety standards for hazardous pharmaceutical waste. By following these procedures, laboratories can minimize exposure risks and ensure regulatory compliance.

Quantitative Disposal Thresholds

The primary regulatory framework governing the disposal of chemotherapy agents like this compound is the Resource Conservation and Recovery Act (RCRA). A key distinction in these regulations is the differentiation between "trace" and "bulk" chemotherapy waste, which is based on the amount of residual drug remaining in a container. This distinction is critical as it dictates the required disposal pathway.

Waste ClassificationResidual this compound QuantityRequired Disposal Container
Trace Waste Less than 3% of the original volume by weight remains.Yellow Sharps or Waste Container
Bulk Waste 3% or more of the original volume by weight remains.Black Hazardous Waste Container

Step-by-Step Disposal Procedures for this compound

The following procedures provide a detailed methodology for the safe disposal of this compound and associated materials in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound or its waste, always wear appropriate PPE, including:

    • Two pairs of chemotherapy-tested gloves.

    • A disposable gown made of a low-permeability fabric.

    • Eye protection (safety glasses or goggles).

    • A respiratory mask (e.g., N95) if there is a risk of aerosolization.

2. Waste Segregation at the Point of Generation:

  • Immediately after use, segregate this compound waste into the appropriate categories:

    • Trace Waste: Items contaminated with less than 3% of the original volume of this compound. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and bench paper. These items should be placed in a designated yellow sharps or waste container clearly labeled "Trace Chemotherapy Waste."

    • Bulk Waste: Any item containing 3% or more of the original volume of this compound. This includes partially used vials, syringes with more than a residual amount of the drug, and materials used to clean up spills. This waste must be disposed of in a black hazardous waste container labeled "Hazardous Waste - Chemotherapy."[1][2]

    • Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste (typically yellow for trace amounts).

3. Container Management:

  • Ensure all waste containers are properly labeled and kept closed when not in use.

  • Do not overfill containers. Fill to the indicated line (usually two-thirds full) and then securely seal the container.

  • The exterior of the waste containers should remain clean and free of contamination. If a container becomes contaminated, it should be decontaminated or placed in a secondary container.

4. Spill Management:

  • In the event of a this compound spill, cordon off the area immediately.

  • Use a chemotherapy spill kit to clean the affected area.

  • All materials used for spill cleanup, including absorbent pads, wipes, and contaminated PPE, are considered bulk hazardous waste and must be disposed of in the black hazardous waste container.

5. Final Disposal:

  • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company.

  • Ensure all required documentation for hazardous waste disposal is completed and maintained in accordance with institutional and regulatory requirements.

6. Decontamination of Reusable Equipment:

  • Any reusable laboratory equipment that comes into contact with this compound must be decontaminated.

  • A validated decontamination procedure should be followed, which may include washing with a detergent solution followed by a suitable disinfectant.

  • Rinse water from the initial cleaning of heavily contaminated equipment may need to be managed as hazardous waste.

Note on Chemical Inactivation: While chemical inactivation methods exist for some hazardous drugs, specific, validated protocols for this compound are not widely available in published literature. Therefore, the primary and recommended method of disposal is through a licensed hazardous waste contractor. Do not attempt to neutralize this compound waste chemically without a validated protocol and institutional approval.

This compound Disposal Workflow

start This compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination trace_waste < 3% Residual Volume (Trace Waste) assess_contamination->trace_waste Trace bulk_waste ≥ 3% Residual Volume (Bulk Waste) assess_contamination->bulk_waste Bulk yellow_container Place in Yellow Chemotherapy Waste Container trace_waste->yellow_container black_container Place in Black RCRA Hazardous Waste Container bulk_waste->black_container seal_container Seal Container When Full yellow_container->seal_container black_container->seal_container storage Store in Designated Secure Area seal_container->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can establish a robust safety culture, ensure the well-being of their personnel, and maintain environmental integrity when working with this compound.

References

Essential Safety and Logistics for Handling Cinerubin R

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Cinerubin R is paramount. As a cytotoxic agent, this compound necessitates stringent personal protective equipment (PPE) protocols, meticulous handling procedures, and clearly defined disposal plans to minimize exposure risks and ensure a safe laboratory environment.[1][2]

Note: "this compound" is not a standard chemical identifier. This guide pertains to Cinerubin, an anthracycline antibiotic. The safety and handling procedures outlined are based on information for Cinerubin B and general guidelines for cytotoxic compounds. Always consult the specific Safety Data Sheet (SDS) for the exact compound in use.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.[3] All personnel handling this compound must be trained in the proper selection and use of PPE.[4]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.[3]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Gown Disposable, fluid-resistant, long-sleeved gown.[3]Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.[5]Shields eyes from splashes and aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95) may be required.[5][6]Necessary when there is a risk of aerosolization, such as when handling powders or during spill cleanup.
Additional Shoe covers and a cap.[4]Minimizes the spread of contamination outside the designated handling area.

Handling and Operational Plan

All handling of this compound should occur in a designated and controlled environment to prevent contamination.

Table 2: Key Handling and Operational Procedures

ProcedureSpecificationRationale
Designated Area A chemical fume hood or a Class II Biosafety Cabinet (BSC).[5][6]Contains aerosols and prevents inhalation exposure.
Weighing Weigh powder within a ventilated enclosure.Minimizes the generation and dispersal of airborne particles.
Reconstitution Use Luer-lock syringes and closed-system transfer devices (CSTDs) where possible.[4]Reduces the risk of leaks, spills, and aerosol generation.
Labeling Clearly label all containers with "Cytotoxic" or "Hazardous" warnings.Ensures all personnel are aware of the contents and associated risks.
Transport Use sealed, shatterproof secondary containers when moving the compound within the facility.Prevents spills and contamination in case of accidental dropping.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: Emergency Response Plan

EmergencyImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[5]
Eye Contact Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill Evacuate and secure the area. Wear appropriate PPE, including respiratory protection. Cover liquid spills with absorbent material and solid spills with damp paper towels. Clean the area with a decontaminating solution.[3][5]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 4: Waste Disposal Protocol

Waste TypeDisposal Procedure
Solid Waste Dispose of all contaminated items (gloves, gowns, labware) in a designated, leak-proof, and clearly labeled hazardous waste container (often yellow for chemotherapy waste).[7]
Liquid Waste Collect in a dedicated, sealed, and shatterproof container labeled as "Hazardous Waste" with the chemical name. Do not mix with other waste streams.[7]
Sharps Needles and syringes must be placed in a puncture-resistant sharps container designated for chemotherapy waste.[7]
Decontamination Chemical inactivation using a solution like sodium hypochlorite (B82951) (bleach) can be used to treat waste before final disposal, following institutional guidelines.[8]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

A Receiving and Storage B Preparation (in BSC/Fume Hood) - Weighing - Reconstitution A->B Don PPE C Experimentation B->C D Decontamination of Surfaces and Equipment C->D G Spill or Exposure Event C->G Potential Hazard E Waste Segregation D->E F Waste Disposal E->F H Emergency Procedures G->H

Caption: Workflow for the Safe Handling of this compound.

By adhering to these stringent safety protocols, laboratories can effectively mitigate the risks associated with handling the cytotoxic agent this compound, ensuring the well-being of all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.